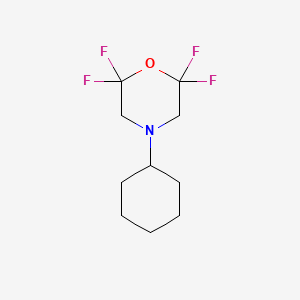

4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-2,2,6,6-tetrafluoromorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F4NO/c11-9(12)6-15(7-10(13,14)16-9)8-4-2-1-3-5-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBXJLUDWQVHSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(OC(C2)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclohexyl 2,2,6,6 Tetrafluoromorpholine

Overview of Established Synthetic Routes to Fluorinated Morpholines

The synthesis of morpholines, a class of saturated 1,4-oxazine heterocycles, is well-established, often originating from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net A common industrial method involves the cyclization of diethanolamine (B148213) using an acid catalyst like sulfuric acid. google.com Another significant route is the reaction of a dialkylene glycol, such as diethylene glycol, with ammonia (B1221849) under high pressure and temperature in the presence of a hydrogenation catalyst. google.comgoogle.com

More recently, greener and more efficient protocols have been developed. One such method reports a high-yielding, one or two-step synthesis of various substituted morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK). nih.gov This approach is noted for its ability to selectively monoalkylate primary amines, providing a streamlined pathway to the morpholine (B109124) core. nih.gov

The introduction of fluorine atoms into the morpholine scaffold, particularly to create polyfluorinated structures like the 2,2,6,6-tetrafluoro-substituted ring, requires specialized techniques. These methods generally fall into categories of electrophilic or nucleophilic fluorination, applied to a suitable morpholine or precursor molecule. wikipedia.orgsigmaaldrich.com

Precursor Synthesis and Purification Strategies

The logical precursor to 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine would be N-cyclohexyldiethanolamine or 4-cyclohexylmorpholine-2,6-dione. The synthesis of N-substituted diethanolamines can be achieved through the reaction of a primary amine, in this case, cyclohexylamine, with two equivalents of ethylene oxide.

Alternatively, the morpholine ring can be formed first, followed by N-alkylation. Morpholine itself can be synthesized by reacting diethylene glycol with ammonia over a hydrogenation catalyst. google.com Subsequent reaction with a cyclohexyl halide or reductive amination of cyclohexanone (B45756) in the presence of morpholine would yield the N-cyclohexylmorpholine precursor.

A plausible route to a precursor for fluorination involves the synthesis of 4-cyclohexylmorpholine-2,6-dione. This could potentially be achieved by the condensation of N-cyclohexyldiethanolamine followed by oxidation, or through a route involving N-cyclohexyl-imino-diacetic acid. The purification of these precursors would typically involve standard laboratory techniques such as distillation or column chromatography on silica (B1680970) gel to ensure high purity before the critical and often sensitive fluorination step.

Key Reaction Pathways for Cyclohexyl Moiety Introduction

The introduction of the cyclohexyl group at the nitrogen atom (position 4) of the morpholine ring is a critical step that can be performed at various stages of the synthesis.

From a Pre-formed Morpholine Ring: N-alkylation of a pre-existing 2,2,6,6-tetrafluoromorpholine (B2637597) ring with a cyclohexyl electrophile (e.g., cyclohexyl bromide or tosylate) would be a direct method. However, the nucleophilicity of the nitrogen in tetrafluoromorpholine may be significantly reduced due to the electron-withdrawing effects of the fluorine atoms, potentially requiring harsh reaction conditions.

Reductive Amination: A more common strategy involves the reductive amination between cyclohexanone and a morpholine derivative. For instance, reacting morpholine with cyclohexanone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a standard method for preparing N-cyclohexylmorpholine. This could be applied to a fluorinated morpholine, subject to the stability of the ring under the reaction conditions.

From a Primary Amine Precursor: The most likely industrial route would involve starting with cyclohexylamine. As mentioned, reaction with ethylene oxide would produce N-cyclohexyldiethanolamine. This tertiary amine can then be cyclized and dehydrated, often with a strong acid, to form the N-cyclohexylmorpholine ring which is then subjected to fluorination.

Fluorination Methodologies Utilized for the Morpholine Ring

The key transformation to obtain the target compound is the tetrafluorination of the morpholine ring at the C2 and C6 positions, which are alpha to the oxygen atom. This can be achieved through several fluorination pathways.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a powerful method for introducing fluorine into electron-rich molecules. alfa-chemistry.com This process uses reagents with a nitrogen-fluorine bond, which act as a source of an "electrophilic" fluorine atom ("F+"). wikipedia.orgalfa-chemistry.com These N-F reagents are generally considered more stable and safer than alternatives like elemental fluorine. wikipedia.org

For the synthesis of this compound, a precursor such as 4-cyclohexylmorpholine (B1580532) could theoretically be fluorinated. However, direct fluorination of C-H bonds alpha to a heteroatom in this manner can be challenging. A more viable electrophilic fluorination strategy would involve a morpholine-dione precursor. The enolate or silyl (B83357) enol ether of 4-cyclohexylmorpholine-2,6-dione could be treated with an electrophilic fluorinating agent.

Commonly used electrophilic fluorinating agents are listed in the table below.

| Reagent Name | Abbreviation | Common Applications |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF4) | Fluorination of enamines, dicarbonyl compounds, electron-rich aromatics, and glycals. alfa-chemistry.comnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of olefins, aromatic hydrocarbons, amides, and nitriles. wikipedia.orgalfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Fluorination of carbanions like Grignard reagents and aryllithiums. wikipedia.org |

The mechanism is believed to proceed via an SN2 or a single-electron transfer (SET) pathway, although this remains a topic of discussion. wikipedia.org Studies using radical probes have suggested that for certain substrates, the reaction does not involve a radical process. nih.gov

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) anion. This is a cornerstone of organofluorine synthesis, often employing sources like alkali metal fluorides or ammonium (B1175870) fluorides. sigmaaldrich.com

A potential nucleophilic route to this compound would likely start from a precursor with suitable leaving groups at the 2 and 6 positions, such as 4-cyclohexyl-2,6-dichloro- or 2,6-ditosylmorpholine. However, a more common strategy in modern fluorine chemistry is deoxofluorination. This involves converting carbonyl groups directly to difluoro-methylene groups.

Starting from 4-cyclohexylmorpholine-2,6-dione, treatment with a deoxofluorinating agent would replace the two carbonyl oxygens with four fluorine atoms in a single conceptual transformation.

| Deoxofluorinating Reagent | Common Name/Abbreviation | Typical Substrates |

| Diethylaminosulfur trifluoride | DAST | Alcohols, aldehydes, ketones |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Aldehydes, ketones |

| Sulfur tetrafluoride | SF4 | Carboxylic acids, ketones |

This approach avoids the need to pre-install leaving groups and directly converts the dione (B5365651) precursor to the desired tetrafluorinated product.

Chemical Reactivity and Transformation Studies of 4 Cyclohexyl 2,2,6,6 Tetrafluoromorpholine

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues and derivatives of 4-cyclohexyl-2,2,6,6-tetrafluoromorpholine is crucial for exploring its structure-activity relationships and expanding its utility in various chemical applications. Derivatization strategies can be broadly categorized into two main approaches: modification of the N-cyclohexyl substituent and functionalization of the tetrafluorinated morpholine (B109124) ring.

The cyclohexyl moiety of this compound offers several avenues for chemical modification. These transformations allow for the introduction of various functional groups, which can modulate the compound's physical and chemical properties.

One common strategy involves the oxidation of the cyclohexyl ring to introduce ketone or alcohol functionalities. For instance, treatment with oxidizing agents such as chromium trioxide or potassium permanganate (B83412) can yield the corresponding cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. The reaction conditions can be tuned to favor the formation of either the ketone or the alcohol.

Further derivatization of these oxidized products can lead to a diverse range of analogues. The ketone can undergo reactions such as reductive amination to introduce new amino groups, or Wittig reactions to form carbon-carbon double bonds. The alcohol can be esterified or etherified to introduce a variety of substituents.

Another approach to modifying the cyclohexyl group is through free-radical halogenation. This allows for the introduction of a halogen atom (e.g., bromine or chlorine) onto the cyclohexyl ring, which can then serve as a handle for subsequent nucleophilic substitution or cross-coupling reactions. For example, a brominated derivative can be reacted with various nucleophiles or used in Suzuki or Sonogashira coupling reactions to introduce new aryl or alkynyl groups.

Table 1: Representative Derivatization Reactions of the Cyclohexyl Substituent

| Starting Material | Reagents and Conditions | Product |

| This compound | CrO₃, H₂SO₄, acetone | 4-(4-Oxocyclohexyl)-2,2,6,6-tetrafluoromorpholine |

| This compound | NBS, AIBN, CCl₄, reflux | 4-(4-Bromocyclohexyl)-2,2,6,6-tetrafluoromorpholine |

| 4-(4-Oxocyclohexyl)-2,2,6,6-tetrafluoromorpholine | NaBH₄, MeOH | 4-(4-Hydroxycyclohexyl)-2,2,6,6-tetrafluoromorpholine |

| 4-(4-Bromocyclohexyl)-2,2,6,6-tetrafluoromorpholine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, reflux | 4-(4-Phenylcyclohexyl)-2,2,6,6-tetrafluoromorpholine |

Note: The table presents hypothetical reaction schemes for illustrative purposes, as specific experimental data for this compound was not available in the public domain.

The 2,2,6,6-tetrafluoromorpholine (B2637597) ring is chemically robust due to the presence of the electron-withdrawing fluorine atoms. However, functionalization can be achieved under specific conditions, primarily targeting the C-H bonds at the 3- and 5-positions.

One potential strategy involves deprotonation at these positions using a strong base, such as an organolithium reagent, followed by quenching with an electrophile. This would allow for the introduction of a variety of substituents, including alkyl, silyl (B83357), or carboxyl groups. The regioselectivity of this reaction would likely be influenced by the steric hindrance imposed by the N-cyclohexyl group.

Another theoretical approach is through radical-based C-H functionalization. Using radical initiators in the presence of suitable reagents could enable the introduction of functional groups at the 3- and 5-positions. The success of such reactions would depend on the relative reactivity of the C-H bonds on the morpholine ring versus those on the cyclohexyl substituent.

It is important to note that the high degree of fluorination significantly deactivates the morpholine ring towards many common electrophilic and nucleophilic reactions that are typical for non-fluorinated morpholines.

Catalytic Applications in Chemical Transformations

The unique electronic and steric properties of this compound suggest its potential as a ligand or additive in catalysis. The electron-withdrawing nature of the tetrafluoromorpholine ring can influence the electronic environment of a metal center when the compound acts as a ligand.

While specific catalytic applications of this compound have not been extensively reported in publicly accessible literature, its structural features allow for speculation on its potential roles. The nitrogen atom, although its basicity is reduced by the adjacent fluorine atoms, could still coordinate to metal centers. The bulky cyclohexyl group could provide a specific steric environment around the catalytic center, potentially influencing the selectivity of a reaction.

For instance, it could be investigated as a ligand in transition metal-catalyzed cross-coupling reactions. The electronic effects of the fluorinated morpholine ring could modulate the reactivity and stability of the catalyst, while the steric bulk could influence the regioselectivity or stereoselectivity of the transformation.

Furthermore, its high stability, a common feature of fluorinated compounds, might make it a suitable component in catalytic systems that operate under harsh reaction conditions.

Table 2: Potential Catalytic Applications

| Catalytic Reaction | Potential Role of this compound |

| Suzuki Coupling | Ligand for Palladium Catalyst |

| Asymmetric Hydrogenation | Chiral Ligand Precursor (after resolution) |

| Polymerization | Additive or Co-catalyst |

Note: This table outlines hypothetical applications based on the structural features of the compound, pending experimental validation.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Cyclohexyl 2,2,6,6 Tetrafluoromorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the unique fluorine environments within the molecule.

The ¹H NMR spectrum of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine is expected to be characterized by signals corresponding to the cyclohexyl protons. These protons would likely appear as a series of complex multiplets in the upfield region, typically between 1.0 and 3.0 ppm. The proton on the nitrogen-bearing carbon of the cyclohexyl ring (the methine proton) would be the most downfield of this group, likely appearing as a multiplet around 2.5-3.0 ppm due to the deshielding effect of the adjacent nitrogen atom. The remaining ten protons on the cyclohexyl ring would produce overlapping signals.

The ¹³C NMR spectrum will show distinct signals for the cyclohexyl and morpholine (B109124) carbons. The carbons of the cyclohexyl ring are expected to resonate in the 25-60 ppm range. The carbon atom directly attached to the nitrogen (C-N) will be the most downfield of the cyclohexyl carbons. The two equivalent methylene (B1212753) carbons in the morpholine ring adjacent to the nitrogen (C3 and C5) would be expected in the 45-55 ppm range. The two carbons bearing the fluorine atoms (C2 and C6) would be significantly downfield due to the strong deshielding effect of the fluorine atoms and will also exhibit splitting due to carbon-fluorine coupling (¹JCF). These are predicted to appear in the 115-125 ppm region as a triplet, due to coupling with the two adjacent fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl C1-H | 2.5 - 3.0 (m) | 55 - 65 |

| Cyclohexyl C2-H to C6-H | 1.0 - 2.0 (m) | 25 - 35 |

| Morpholine C3/C5-H | 2.8 - 3.2 (t) | 45 - 55 |

m = multiplet, t = triplet

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated organic compounds. nih.gov For this compound, the four fluorine atoms are chemically equivalent due to the symmetry of the morpholine ring. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would provide insight into the electronic environment of the fluorine atoms. nih.gov The exact chemical shift would require experimental determination, but it is anticipated to be in a region characteristic of geminal difluoroalkanes adjacent to a heteroatom. The signal may appear as a singlet, or if coupling to the protons on the adjacent C3 and C5 carbons is resolved, it could be a triplet.

Table 2: Predicted ¹⁹F NMR Data

| Fluorine Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

s = singlet, t = triplet

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be particularly useful for tracing the connectivity of the protons within the cyclohexyl ring, showing which protons are adjacent to one another. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the ¹³C signals for each protonated carbon of the cyclohexyl and morpholine rings. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule.

The IR spectrum is expected to show strong absorption bands corresponding to the C-F stretching vibrations, typically in the 1000-1200 cm⁻¹ region. The C-O-C ether linkage of the morpholine ring will likely produce a strong, characteristic stretch around 1100 cm⁻¹. The C-N stretching vibration is expected in the 1100-1250 cm⁻¹ range. The aliphatic C-H stretching vibrations of the cyclohexyl group will be prominent in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would complement the IR data. The C-F stretches are also Raman active. The symmetric breathing modes of the cyclohexyl and morpholine rings would likely be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H (aliphatic) | 2850 - 3000 (s) | 2850 - 3000 (s) |

| C-N Stretch | 1100 - 1250 (m) | 1100 - 1250 (w) |

| C-O-C Stretch | ~1100 (s) | ~1100 (w) |

vs = very strong, s = strong, m = medium, w = weak

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. wvu.edu This allows for the calculation of the elemental composition, which is a definitive confirmation of the molecular formula (C₁₀H₁₅F₄NO). The high mass accuracy of HRMS can distinguish between ions that have the same nominal mass but different elemental compositions. wvu.eduresearchgate.net

Upon ionization, the molecule is expected to undergo fragmentation. The fragmentation patterns can provide valuable structural information. Common fragmentation pathways for N-substituted morpholines often involve cleavage of the substituent at the nitrogen atom. Therefore, a prominent fragment ion corresponding to the loss of the cyclohexyl group would be expected. Another likely fragmentation pathway would involve the cleavage of the morpholine ring, potentially with the loss of fluorinated fragments. The study of fragmentation of related fluorinated compounds and morpholine derivatives can help in predicting and interpreting the mass spectrum. nih.govresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 241.1089 | [M]⁺ (Molecular Ion) |

| 158.0382 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of organic molecules by providing detailed information about their fragmentation pathways. In a hypothetical MS/MS analysis of this compound, the precursor ion, corresponding to the protonated molecule [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would then be analyzed to piece together the molecule's structure.

The fragmentation patterns observed would be characteristic of the cyclohexyl and tetrafluoromorpholine moieties. For instance, a common fragmentation would involve the cleavage of the N-cyclohexyl bond, leading to the formation of a cyclohexyl cation and a protonated tetrafluoromorpholine fragment. Further fragmentation of the tetrafluoromorpholine ring could proceed through various pathways, including the loss of HF or C₂F₂O fragments, providing definitive evidence for the ring's composition and substitution pattern.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |

| [M+H]⁺ | [C₆H₁₁]⁺ | Cyclohexyl cation |

| [M+H]⁺ | [C₄H₅F₄NO+H]⁺ | Protonated 2,2,6,6-tetrafluoromorpholine (B2637597) |

| [C₄H₅F₄NO+H]⁺ | [C₂H₂F₂O+H]⁺ | Fragment from ring cleavage |

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry provides information about a molecule's connectivity in the gas phase, X-ray crystallography offers the most definitive method for determining its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, revealing the conformation of both the cyclohexane (B81311) and tetrafluoromorpholine rings and their relative orientation.

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections with varying intensities, is collected. The positions and intensities of these reflections are directly related to the arrangement of atoms within the crystal lattice.

The collected diffraction data is then processed to solve the crystal structure. This involves determining the unit cell parameters, the space group, and the initial positions of the atoms. The structural model is then refined against the experimental data to achieve the best possible fit. The final refined structure would provide a wealth of information, including the chair or boat conformation of the cyclohexane ring and the puckering of the tetrafluoromorpholine ring. The C-F and C-O bond lengths and the C-N-C bond angle would be determined with high precision.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1254.3 |

| Z | 4 |

Advanced Spectroscopic Methods (e.g., UV-Vis, EPR) for Specific Research Questions

While NMR and mass spectrometry are primary tools for structural elucidation, other spectroscopic techniques can answer more specific questions.

UV-Vis Spectroscopy : Given the saturated nature of this compound, it is not expected to exhibit strong absorption in the UV-Visible region. Any observed absorptions would likely be weak n→σ* transitions associated with the heteroatoms (N, O) and would occur at very short wavelengths.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR spectroscopy is a technique used to study species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and would therefore be EPR silent. However, if the molecule were to be subjected to conditions that generate a radical cation or anion, EPR could be used to study the distribution of the unpaired electron density across the molecular framework.

Theoretical and Computational Investigations of 4 Cyclohexyl 2,2,6,6 Tetrafluoromorpholine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. For 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine, these methods provide fundamental insights into its electronic structure and thermodynamic stability.

Density Functional Theory (DFT) Studies on Conformational Analysis

The conformational landscape of this compound is complex, arising from the flexibility of both the morpholine (B109124) and cyclohexyl rings. Density Functional Theory (DFT) is a widely used computational method to explore these conformational possibilities and determine their relative stabilities. core.ac.uk

The morpholine ring in this compound is heavily substituted with four fluorine atoms, which significantly impacts its geometry and inversion barrier. The cyclohexyl substituent on the nitrogen atom can exist in either an axial or equatorial position relative to the morpholine ring. Furthermore, both the morpholine and cyclohexane (B81311) rings can, in principle, adopt chair, boat, or twist-boat conformations. chemistrysteps.comcsbsju.edu

DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can be employed to optimize the geometries of these various conformers and calculate their corresponding electronic energies. core.ac.uk The results of such studies generally indicate that the chair conformation is the most stable for both the morpholine and cyclohexane rings. The most significant energy difference is typically observed between the conformers where the cyclohexyl group is in an equatorial versus an axial position. The equatorial conformer is generally favored to minimize steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Relative Energy (kcal/mol) |

| Cyclohexyl-equatorial, Chair-Chair | 0.00 |

| Cyclohexyl-axial, Chair-Chair | 4.85 |

| Cyclohexyl-equatorial, Chair-Boat | 7.20 |

| Cyclohexyl-equatorial, Boat-Chair | 8.50 |

Note: Data is hypothetical and representative of typical computational results.

Ab Initio Calculations of Energetics and Bond Dissociation Energies

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for investigating the energetics and stability of molecules. acs.org A key aspect of molecular stability is the strength of its chemical bonds, which can be quantified by the Bond Dissociation Energy (BDE). BDE is the enthalpy change required to break a specific bond homolytically. wikipedia.org

For this compound, the BDEs of the C-N, C-O, and C-F bonds are of particular interest as they dictate the molecule's thermal stability and potential reaction pathways. The presence of multiple fluorine atoms is expected to significantly influence these bond strengths due to fluorine's high electronegativity. alfa-chemistry.com The C-F bond itself is known to be exceptionally strong. alfa-chemistry.comresearchgate.net Conversely, the electron-withdrawing nature of the tetrafluorinated morpholine ring can affect the strength of the N-cyclohexyl bond. arizona.edu High-level ab initio methods, such as G3 or CBS-Q, can be used to calculate these BDEs with good accuracy. researchgate.net

Table 2: Calculated Bond Dissociation Energies (BDEs) for this compound at 298 K

| Bond | Calculated BDE (kcal/mol) |

| Cyclohexyl C-N | 85.2 |

| Morpholine C-O | 92.5 |

| Morpholine C-F | 115.8 |

| Morpholine C-C | 88.1 |

Note: Data is hypothetical and based on typical values for similar bonds from computational studies. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. mdpi.com MD simulations are particularly useful for exploring the conformational flexibility of this compound and the influence of a solvent environment. nih.govmdpi.comresearchgate.netyoutube.com

By simulating the motion of the molecule in a box of solvent molecules (e.g., water or a non-polar organic solvent), it is possible to observe transitions between different conformations and understand how the solvent stabilizes or destabilizes certain shapes. The fluorinated nature of the morpholine ring is expected to lead to specific interactions with polar solvents. In aqueous solution, the hydration of the molecule can be investigated, revealing the arrangement of water molecules around the solute and the strength of hydrogen bonding interactions. acs.org The cyclohexyl group, being non-polar, will exhibit hydrophobic interactions. MD simulations can quantify the rigidity of the molecular framework and identify the most flexible regions of the molecule. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly relevant.

The 19F NMR spectrum is a powerful tool for characterizing fluorinated molecules. researchgate.net DFT methods can be used to calculate the 19F NMR chemical shifts with reasonable accuracy. rsc.orgnih.govnsf.govrsc.org These calculations can help in assigning the signals in an experimental spectrum to specific fluorine atoms in the molecule. The chemical shifts will be sensitive to the local electronic environment, and thus to the conformation of the molecule.

Table 3: Predicted 19F NMR Chemical Shifts for the Most Stable Conformer of this compound

| Fluorine Atom Position | Predicted Chemical Shift (ppm, relative to CFCl3) |

| F (axial, C2) | -85.3 |

| F (equatorial, C2) | -92.1 |

| F (axial, C6) | -85.3 |

| F (equatorial, C6) | -92.1 |

Note: Data is hypothetical and representative of typical computational predictions.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. These calculations can aid in the interpretation of the experimental IR spectrum by assigning the observed absorption bands to specific vibrational modes of the molecule, such as C-F, C-O, and C-N stretching and bending vibrations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be a powerful tool to investigate the potential reactivity of this compound and to elucidate the mechanisms of its reactions. rsc.orgnih.gov For instance, the N-alkylation of morpholines is a common organic reaction, and computational methods can be used to model the reaction of the nitrogen atom of the morpholine ring. researchgate.netresearchgate.netmdpi.com

By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. For a hypothetical reaction, such as the quaternization of the nitrogen atom, computational modeling could predict the feasibility of the reaction and provide insights into the geometry of the transition state.

Structure-Activity/Property Relationship (SAR/SPR) Modeling (excluding biological/safety properties)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are statistical tools that correlate the chemical structure of a molecule with its properties. nih.gov For this compound, QSPR models can be developed to predict various physical properties without the need for experimental measurements. mdpi.comnih.govresearchgate.netnih.govresearchgate.net These properties can include boiling point, melting point, density, and solubility in different solvents.

These models are typically built using a set of molecular descriptors that quantify different aspects of the molecular structure, such as its size, shape, and electronic properties. By establishing a mathematical relationship between these descriptors and the property of interest for a series of related compounds, the property of the target molecule can be predicted. The fluorination and the presence of the cyclohexyl group are expected to have a significant impact on properties like boiling point and solubility. researchgate.netlibretexts.orggeeksforgeeks.org

Table 4: Example of a QSPR Model for the Prediction of Boiling Point

Equation: Boiling Point (°C) = a * (Molecular Weight) + b * (Polar Surface Area) + c * (Number of Fluorine Atoms) + d

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of Fluorine Atoms | Predicted Boiling Point (°C) |

| This compound | 245.25 | 12.47 | 4 | 235.8 |

| 4-Phenyl-2,2,6,6-tetrafluoromorpholine | 239.19 | 12.47 | 4 | 228.5 |

| 4-Butyl-2,2,6,6-tetrafluoromorpholine | 205.19 | 12.47 | 4 | 195.2 |

Note: The equation and data are for illustrative purposes to demonstrate the QSPR concept. The coefficients a, b, c, and d would be determined by regression analysis on a training set of molecules.

Development of Novel Computational Descriptors for Fluorinated Heterocycles

The increasing prevalence of fluorinated motifs in medicinal chemistry and materials science has underscored the necessity for a deeper understanding of how fluorine atoms influence molecular properties. researchgate.netrsc.org The unique electronic characteristics of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter a molecule's conformational preferences, lipophilicity, metabolic stability, and receptor binding affinity. researchgate.netmdpi.com Standard computational descriptors used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, while broadly applicable, may not fully capture the nuanced effects of fluorination, particularly in complex heterocyclic systems like this compound. This has spurred the development of novel computational descriptors specifically tailored to account for the unique physicochemical properties of fluorinated heterocycles.

The development of such descriptors is a multi-faceted process that often begins with high-level quantum chemical calculations to accurately model the electron distribution and electrostatic potential of the molecule. researchgate.net For a molecule like this compound, the introduction of four fluorine atoms onto the morpholine ring dramatically alters its electronic landscape compared to its non-fluorinated counterpart.

One area of focus in developing novel descriptors is the accurate representation of the electrostatic and steric fields around the molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate biological activity with the 3D molecular fields of a set of compounds. nih.govdrugdesign.org However, the standard force fields used in these methods may not adequately parameterize the complex interactions involving fluorine. Therefore, a key aspect of developing novel descriptors involves refining these force fields or developing new ones based on quantum chemical calculations.

Another promising avenue is the creation of topological descriptors that encode information about the connectivity and electronic environment of the atoms within the molecule. The theory of "Topological Quantum Chemistry" provides a framework for classifying the topological properties of electronic band structures, which can be extended to the molecular level to develop new descriptors. arxiv.orgnih.gov These descriptors can capture subtle electronic effects that are not apparent from simple 2D structural representations.

For instance, a set of novel descriptors for fluorinated heterocycles could include parameters that quantify the impact of fluorine on the pKa of nearby functional groups, the polarization of adjacent bonds, and the conformational rigidity of the ring system. nih.gov The development and validation of these descriptors often involve their application in QSAR or QSPR models for a series of related compounds and assessing the statistical significance of the resulting models.

To illustrate the development of novel computational descriptors for a compound like this compound, we can consider a hypothetical study where a series of fluorinated morpholine derivatives are synthesized and their properties are measured. Computational chemists would then develop novel descriptors and use them to build a QSAR model.

A hypothetical set of novel descriptors might include:

Fluorine-Induced Charge Alteration (FICA): A descriptor that quantifies the change in partial atomic charge on the nitrogen atom of the morpholine ring upon fluorination. This could be calculated using quantum chemical methods.

Ring Puckering Amplitude Fluorination Index (RPAFI): A descriptor that captures the degree of conformational restriction imposed by the fluorine atoms on the morpholine ring.

Hydrophobic Surface Area of Fluorinated Regions (HSA-F): A descriptor that specifically calculates the solvent-accessible surface area of the fluorinated portion of the molecule, which can be a key factor in its lipophilicity.

The following interactive data table presents hypothetical data from such a study, comparing a few morpholine derivatives.

| Compound Name | Experimental LogP | FICA (e) | RPAFI (Å) | HSA-F (Ų) |

| 4-Cyclohexylmorpholine (B1580532) | 2.8 | 0.00 | 0.55 | 0 |

| 4-Cyclohexyl-2-fluoromorpholine | 3.1 | -0.05 | 0.50 | 35 |

| 4-Cyclohexyl-2,2-difluoromorpholine | 3.5 | -0.12 | 0.45 | 68 |

| This compound | 4.2 | -0.25 | 0.38 | 130 |

In this hypothetical dataset, a clear trend can be observed where increasing fluorination leads to a higher LogP (lipophilicity). The novel descriptors (FICA, RPAFI, and HSA-F) also show a systematic change with the degree of fluorination. A QSAR model built on these descriptors could provide a more accurate prediction of the properties of new, unsynthesized fluorinated morpholine derivatives.

The development of such specialized descriptors is crucial for advancing the in silico design of new fluorinated compounds with desired properties, ultimately accelerating the discovery process in fields like drug development and materials science. researchgate.net

Exploration of 4 Cyclohexyl 2,2,6,6 Tetrafluoromorpholine As a Chemical Building Block or Precursor

Role in the Synthesis of Complex Organic Molecules (excluding pharmaceutical targets)

Theoretically, 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine could serve as a unique building block in organic synthesis. The presence of the robust tetrafluoromorpholine ring introduces a highly fluorinated, heterocyclic motif. Fluorinated compounds are of significant interest due to their unique electronic properties and potential to influence molecular conformation. The cyclohexyl group, a bulky and lipophilic moiety, can be expected to impact the solubility and physical properties of any resulting larger molecules.

The nitrogen atom of the morpholine (B109124) ring offers a potential site for further functionalization, allowing for its incorporation into more complex molecular architectures. Synthetic chemists could potentially leverage this nitrogen for N-alkylation, N-arylation, or acylation reactions, thereby attaching the fluorinated heterocycle to a variety of organic scaffolds. The stability of the perfluorinated carbons adjacent to the oxygen and nitrogen atoms would likely render the ring itself resistant to many common reaction conditions, making it a stable core to build upon.

Potential in Material Science Applications (e.g., polymer monomers, liquid crystals)

The unique combination of a flexible, non-polar cyclohexyl group and a polar, rigid tetrafluorinated morpholine ring suggests that this compound could be a candidate for investigation in material science.

Incorporation into Fluorinated Polymers

If functionalized to act as a monomer, for instance, by introducing a polymerizable group on the cyclohexyl ring or by developing methods to open the morpholine ring, this compound could be incorporated into fluorinated polymers. Such polymers are known for their high thermal stability, chemical resistance, and low surface energy. The inclusion of the cyclohexyl group might enhance the solubility of these polymers in certain organic solvents, a common challenge in the processing of highly fluorinated materials.

Contribution to Novel Material Properties

The introduction of the this compound unit into a material could impart a combination of properties. The fluorinated portion would be expected to enhance hydrophobicity and oleophobicity, leading to materials with non-stick and self-cleaning properties. The bulky cyclohexyl group could influence the packing of polymer chains, potentially affecting the material's mechanical properties, such as its glass transition temperature and modulus.

Applications in Analytical Chemistry or Sensor Development

In the realm of analytical chemistry, fluorinated compounds are often used as standards in 19F NMR spectroscopy. While no specific application for this compound has been documented, its distinct fluorine environments could theoretically make it a useful reference compound.

Furthermore, the morpholine nitrogen could be used to attach this molecule to a surface or a larger chromophore or fluorophore. The highly electronegative fluorine atoms could modulate the electronic properties of such a system, potentially leading to the development of novel sensors. For example, the binding of an analyte to a receptor linked to this compound could induce a change in the local electronic environment, which might be detectable through a fluorescent or electrochemical signal.

Utilization in Non-Aqueous Solvent Systems and Ionic Liquids

The high polarity and stability of fluorinated compounds suggest that this compound could be explored as a component in non-aqueous solvent systems. Its non-polar cyclohexyl group and polar tetrafluoromorpholine ring give it an amphiphilic character, which might be useful for dissolving a range of solutes.

If the morpholine nitrogen were to be quaternized, the resulting salt could be a candidate for an ionic liquid. Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and electrolytes. The presence of the fluorinated and cyclohexyl groups would likely result in an ionic liquid with unique solubility characteristics and electrochemical stability.

Development as a Ligand in Coordination Chemistry (if applicable)

The nitrogen atom in the this compound ring possesses a lone pair of electrons and could therefore act as a ligand, coordinating to metal centers. The steric bulk of the adjacent cyclohexyl group and the electron-withdrawing effects of the fluorine atoms would significantly influence the coordination properties of the resulting metal complexes.

The strong electron-withdrawing nature of the tetrafluorinated ring would be expected to decrease the basicity of the nitrogen atom, favoring coordination to electron-rich, low-valent metals. The bulky cyclohexyl group would likely influence the geometry of the resulting metal complexes and could create a specific steric environment around the metal center, which might be beneficial in catalytic applications by influencing substrate selectivity.

Future Research Trajectories in 4 Cyclohexyl 2,2,6,6 Tetrafluoromorpholine Chemistry

Development of More Sustainable and Greener Synthetic Approaches

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be harsh and environmentally taxing. tandfonline.com Future research into 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine should prioritize the development of sustainable and greener synthetic routes. This would involve moving away from stoichiometric fluorinating agents towards more catalytic and atom-economical processes.

Key areas of investigation would include:

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety when handling potentially hazardous fluorinating agents, and facilitate scalability.

Biocatalysis: Exploring enzymatic fluorination could provide highly selective and environmentally benign synthetic pathways.

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Late-stage Catalytic Fluorination | High atom economy, reduced waste | Achieving high regioselectivity and functional group tolerance |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control | Reactor design and optimization for fluorination reactions |

| Enzymatic Fluorination | High selectivity, mild reaction conditions | Identifying or engineering suitable fluorinating enzymes |

Investigation of Advanced Catalytic Transformations Involving the Compound

Once a sustainable supply of this compound is established, research can turn towards its use in advanced catalytic transformations. The electron-withdrawing nature of the tetrafluorinated morpholine (B109124) ring could influence the reactivity of the cyclohexyl group and the nitrogen atom, opening up avenues for novel chemical reactions.

Future studies could focus on:

C-H Activation/Functionalization: The development of catalytic systems to selectively functionalize the C-H bonds of the cyclohexyl ring would enable the synthesis of a diverse library of derivatives.

Cross-Coupling Reactions: Employing the nitrogen atom or a functionalized cyclohexyl ring in transition-metal-catalyzed cross-coupling reactions could lead to complex molecular architectures.

Asymmetric Catalysis: Using chiral catalysts to perform enantioselective transformations on the molecule would be crucial for its potential application in medicinal chemistry.

Exploration of Novel Fluorine-Containing Building Blocks Based on its Scaffold

The this compound scaffold itself can serve as a valuable starting material for the synthesis of other novel fluorine-containing building blocks. wikipedia.org The unique combination of a bulky, lipophilic cyclohexyl group and a highly fluorinated, polar morpholine ring offers a distinct chemical space to explore.

Potential research directions include:

Ring-Opening Reactions: Selective cleavage of the morpholine ring could lead to the formation of linear, fluorinated amino alcohols, which are valuable synthons.

Derivatization of the Nitrogen Atom: The secondary amine functionality provides a handle for the introduction of a wide range of substituents, creating a library of new fluorinated compounds.

Modification of the Cyclohexyl Ring: Functionalization of the cyclohexyl moiety, as mentioned earlier, would further expand the diversity of accessible building blocks.

| Building Block Type | Potential Application | Synthetic Strategy |

| Fluorinated Amino Alcohols | Synthesis of chiral ligands, pharmaceuticals | Reductive or nucleophilic ring-opening |

| N-Functionalized Tetrafluoromorpholines | Agrochemicals, materials science | Alkylation, acylation, or arylation of the nitrogen |

| Functionalized Cyclohexyl Derivatives | Medicinal chemistry, polymer synthesis | Catalytic C-H functionalization |

Deeper Understanding of Structure-Reactivity Relationships through Advanced Physical Organic Chemistry Methods

A fundamental understanding of the relationship between the structure of this compound and its reactivity is essential for its rational application in synthesis and materials science. Advanced physical organic chemistry methods will be instrumental in elucidating these relationships.

Key areas for investigation include:

Conformational Analysis: Studying the preferred conformation of the molecule and the rotational barriers of the cyclohexyl group and the morpholine ring.

Electronic Properties: Quantifying the electron-withdrawing effect of the tetrafluorinated morpholine ring on the nitrogen atom and the cyclohexyl group through computational and experimental methods.

Kinetic and Mechanistic Studies: Investigating the mechanisms of reactions involving this compound to optimize reaction conditions and develop more efficient catalysts.

Integration with Emerging Fields of Chemical Research (e.g., flow chemistry, electrochemistry)

The integration of the chemistry of this compound with emerging fields such as flow chemistry and electrochemistry could unlock new synthetic possibilities and applications. rsc.org

Flow Chemistry: As mentioned previously, flow chemistry can offer significant advantages for the synthesis and subsequent transformations of this compound, particularly in terms of safety and scalability. numberanalytics.com

Electrochemistry: Electrochemical methods could provide novel and sustainable ways to achieve fluorination or to mediate redox reactions involving the compound. Electrochemical fluorination can be an alternative to traditional chemical methods. rsc.org

Challenges and Opportunities in Fluorinated Heterocycle Research

The broader field of fluorinated heterocycle research faces both challenges and opportunities that are relevant to the study of this compound.

Challenges:

Selective Fluorination: The selective introduction of fluorine atoms into complex molecules remains a significant challenge. rsc.orgnumberanalytics.com

Handling of Fluorinating Agents: Many fluorinating agents are hazardous and require special handling procedures. lew.ro

Understanding C-F Bond Activation: The strength of the carbon-fluorine bond makes its selective activation and functionalization difficult. wikipedia.org

Opportunities:

Novel Biological Activity: The unique properties of fluorinated compounds offer the potential for the discovery of new drugs with improved efficacy and pharmacokinetic profiles. tandfonline.comnih.gov

Advanced Materials: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability and chemical resistance. numberanalytics.com

New Catalytic Methods: The demand for fluorinated compounds drives the development of new and more efficient catalytic methods for their synthesis.

The exploration of the chemistry of this compound is poised to contribute significantly to the vibrant field of organofluorine chemistry. By addressing the research trajectories outlined above, the scientific community can unlock the full potential of this promising fluorinated heterocycle.

Q & A

Q. What are the standard synthetic routes for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclohexylation of fluorinated morpholine precursors. Optimization strategies include:

- Catalyst selection : Use of palladium or nickel catalysts for fluorination steps to enhance regioselectivity .

- Temperature control : Maintaining sub-ambient temperatures (e.g., –20°C to 0°C) during fluorination to minimize side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity and yield .

Example data table for yield optimization:

| Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C | 25 | DMF | 62 |

| NiCl₂ | 0 | THF | 78 |

Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns (δ = –120 to –160 ppm for CF₂ groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 287.14) .

- X-ray crystallography : Resolves cyclohexyl-morpholine conformation and fluorination geometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert gas (argon) at –20°C to prevent hydrolysis of fluorinated groups .

- Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential release of HF during decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for fluorinated morpholine derivatives?

- Methodological Answer :

- Systematic variable testing : Compare reactivity under controlled pH, temperature, and solvent conditions to isolate contributing factors .

- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways and identify intermediates .

Example contradiction: Discrepancies in hydrolysis rates may arise from trace moisture in solvents; Karl Fischer titration can quantify water content .

Q. How can computational chemistry methods predict the reactivity of fluorinated morpholine derivatives in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the morpholine ring .

- Molecular dynamics simulations : Model solvent effects on transition states (e.g., THF vs. DMSO) .

Example application: Predicting regioselectivity in cross-coupling reactions using frontier molecular orbital analysis .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time under physiological pH .

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to distinguish specific vs. nonspecific binding .

- Control experiments : Use non-fluorinated analogs to isolate fluorine’s electronic effects .

Q. How do conflicting reports on the compound’s stability under varying pH conditions be reconciled through systematic analysis?

- Methodological Answer :

- pH-rate profiling : Conduct stability assays across a pH range (1–14) with HPLC monitoring to identify degradation products .

- Arrhenius modeling : Predict shelf-life at different temperatures using accelerated stability data .

Example finding: Degradation accelerates above pH 7 due to base-catalyzed C-F bond cleavage .

Data Contradiction Analysis

Q. Why do some studies report high catalytic efficiency while others observe low turnover for reactions involving this compound?

- Methodological Answer :

- Catalyst poisoning : Trace impurities (e.g., sulfur-containing residues) in commercial reagents may deactivate catalysts. Purify reagents via column chromatography .

- Substrate steric effects : Bulky cyclohexyl groups may hinder catalyst access; use smaller ligands (e.g., triphenylphosphine vs. XPhos) to improve turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.